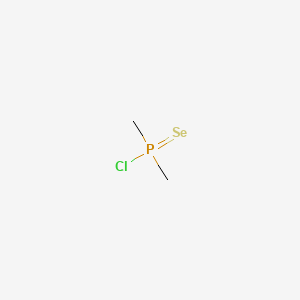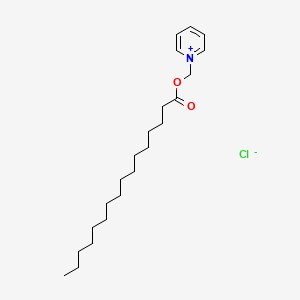
1-Hexadecanoyloxymethyl-Pyridinium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanoyloxymethyl-Pyridinium Chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their surfactant properties and are widely used in various industrial and research applications. The compound is characterized by a pyridinium ring substituted with a hexadecanoyloxymethyl group, which imparts unique physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanoyloxymethyl-Pyridinium Chloride typically involves the quaternization of pyridine with a hexadecanoyloxymethyl halide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecanoyloxymethyl-Pyridinium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, dihydropyridines, and various substituted pyridinium derivatives .
Applications De Recherche Scientifique
1-Hexadecanoyloxymethyl-Pyridinium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the extraction and purification of membrane-associated enzymes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the removal of emulsified oils from wastewater and as a surfactant in various formulations
Mécanisme D'action
The mechanism of action of 1-Hexadecanoyloxymethyl-Pyridinium Chloride involves its interaction with lipid membranes. The hexadecanoyloxymethyl group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylpyridinium Chloride: Used in similar applications but with a shorter alkyl chain
Uniqueness
1-Hexadecanoyloxymethyl-Pyridinium Chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes. This makes it particularly useful in applications requiring strong surfactant activity and antimicrobial efficacy .
Propriétés
Numéro CAS |
61413-60-3 |
|---|---|
Formule moléculaire |
C22H38ClNO2 |
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
pyridin-1-ium-1-ylmethyl hexadecanoate;chloride |
InChI |
InChI=1S/C22H38NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(24)25-21-23-19-16-14-17-20-23;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RTCLFXMYYVCLMV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
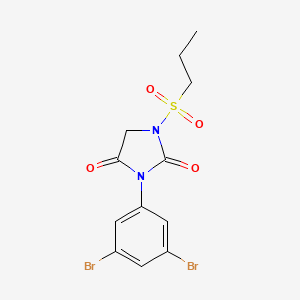
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
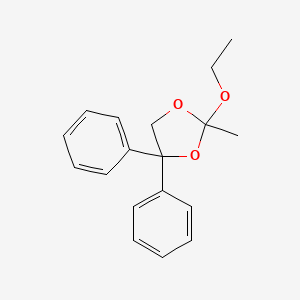
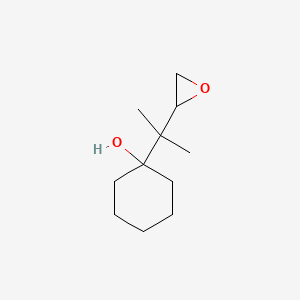
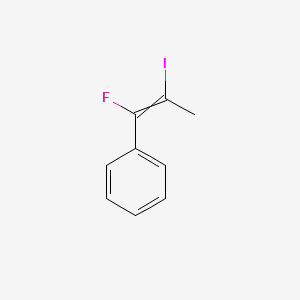
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
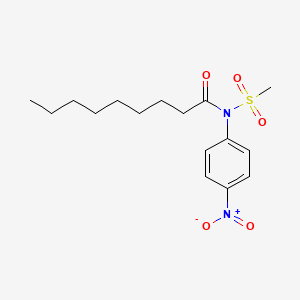
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
